4-(4-Chlorophenyl)-4-methylpiperidine

Description

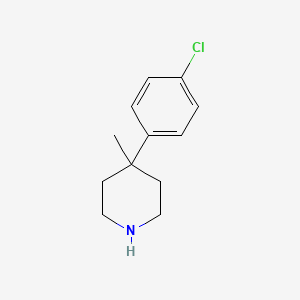

4-(4-Chlorophenyl)-4-methylpiperidine (CAS: 39512-49-7; molecular formula: C₁₂H₁₆ClN) is a piperidine derivative featuring a 4-chlorophenyl group and a methyl group at the 4-position of the piperidine ring. Its structure is characterized by a chair conformation of the piperidine ring, with the methyl group contributing to steric hindrance and enhanced lipophilicity . This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of antipsychotics and antimicrobial agents . Its synthesis involves alkylation or substitution reactions to introduce the 4-chlorophenyl and methyl groups onto the piperidine backbone .

Properties

Molecular Formula |

C12H16ClN |

|---|---|

Molecular Weight |

209.71 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-4-methylpiperidine |

InChI |

InChI=1S/C12H16ClN/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3 |

InChI Key |

WROWOTAYCAHVMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNCC1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4-Chlorophenyl)-4-hydroxypiperidine

- Structural Difference : The hydroxyl (-OH) group replaces the methyl (-CH₃) group at the 4-position.

- However, it reduces lipophilicity, impacting membrane permeability .

- Pharmacological Relevance : Used in antihistamines (e.g., cetirizine derivatives) and antifungal agents. The hydroxyl group enables metabolic conjugation, enhancing excretion but reducing metabolic stability relative to the methyl analog .

- Safety : Safety data sheets indicate acute toxicity risks (e.g., respiratory irritation), necessitating careful handling .

4-(4-Fluorophenyl)-4-methylpiperidine

4-(4-Chlorophenyl)piperidine

N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide

- Structural Difference : A carboxamide group is appended to the piperidine nitrogen.

- Hydrogen Bonding : The carboxamide enables N–H⋯O hydrogen bonding, stabilizing crystal structures and enhancing interactions with biological targets like kinases or proteases .

- Antifungal Activity: Similar compounds with carboxamide linkages exhibit activity against C.

4-(4-Chlorophenyl)-4-fluoropiperidine

- Structural Difference : Fluorine replaces the methyl group at the 4-position.

- Metabolic Stability : Fluorine’s small size and electronegativity improve metabolic stability compared to methyl, reducing susceptibility to cytochrome P450 oxidation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.